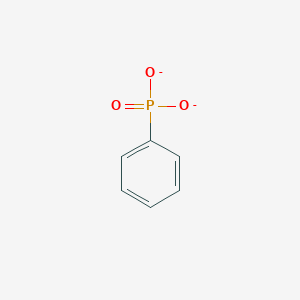

Phenylphosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5O3P-2 |

|---|---|

Molecular Weight |

156.08 g/mol |

IUPAC Name |

dioxido-oxo-phenyl-λ5-phosphane |

InChI |

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/p-2 |

InChI Key |

QLZHNIAADXEJJP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-] |

Synonyms |

enzenephosphonic acid phenylphosphonate phenylphosphonic acid phenylphosphonic acid, aluminum salt phenylphosphonic acid, calcium salt phenylphosphonic acid, cerium (3+) salt (3:2) phenylphosphonic acid, copper salt phenylphosphonic acid, dipotassium salt phenylphosphonic acid, disodium salt phenylphosphonic acid, dysposium (3+) salt phenylphosphonic acid, dysposium (3+) salt (3:2), dihydrate phenylphosphonic acid, erbium (3+) salt (3:2) phenylphosphonic acid, erbium (3+) salt (3:2), dihydrate phenylphosphonic acid, europium (3+) salt (3:2) phenylphosphonic acid, gadolinium (3+) salt (3:2) phenylphosphonic acid, holmium (3+) salt (3:2) phenylphosphonic acid, lanthanum (3+) salt (3:2) phenylphosphonic acid, lutetium (3+) salt (3:2) phenylphosphonic acid, magnesium salt phenylphosphonic acid, monocalcium salt phenylphosphonic acid, monolead (2+) salt phenylphosphonic acid, monomagnesium salt phenylphosphonic acid, monosodium salt phenylphosphonic acid, neodymium (3+) salt (3:2) phenylphosphonic acid, neodymium (3+) salt (3:2), monohydrate phenylphosphonic acid, potassium salt phenylphosphonic acid, praseodymium (3+) salt (3:2) phenylphosphonic acid, praseodymium (3+) salt (3:2), dihydrate phenylphosphonic acid, samarium (3+) salt (3:2) phenylphosphonic acid, samarium (3+) salt (3:2), dihydrate phenylphosphonic acid, sodium salt phenylphosphonic acid, terbium (3+) salt (3:2) phenylphosphonic acid, thulium (3+) salt (3:2) phenylphosphonic acid, ytterbium (3+) salt (3:2) phenylphosphonic acid, yttrium (3+) salt (3:2) phenylphosphonic acid, zinc salt phenylphosphonic acid, zirconium (1+) salt (2:1) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylphosphonic Acid for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal synthetic routes to phenylphosphonic acid, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The methodologies detailed herein are selected for their reliability and accessibility, making them suitable for researchers with a foundational understanding of synthetic chemistry. This document outlines detailed experimental protocols, presents comparative quantitative data, and includes visualizations of the synthetic workflows to facilitate a thorough understanding of each approach.

Core Synthetic Methodologies

The synthesis of phenylphosphonic acid can be achieved through several established methods. The most common and practical approaches for laboratory-scale preparation include the oxidation of phenylphosphinic acid, the hydrolysis of phenylphosphonic dichloride, and a two-step sequence involving a Michaelis-Arbuzov reaction followed by ester hydrolysis.

Oxidation of Phenylphosphinic Acid

This direct method involves the oxidation of the phosphorus center in phenylphosphinic acid from the +3 to the +5 oxidation state. Various oxidizing agents can be employed, with nitric acid and potassium permanganate (B83412) being common choices.

Experimental Protocol: Oxidation with Nitric Acid [1][2][3][4]

-

In a round-bottom flask equipped with a thermometer, 10.0 g (69.7 mmol) of phenylphosphinic acid is melted by heating to 100 °C.[1][3][4]

-

Concentrated nitric acid (3.5 mL, 54.4 mmol) is added carefully and dropwise to the molten reactant.[1][3][4]

-

After the addition is complete, the reaction mixture is allowed to cool to room temperature, during which a yellow solid should form.[2][3]

-

The resulting solid is then poured into 100 mL of water.[1][3]

-

The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).[1][2][3]

-

The combined organic extracts are dried over anhydrous magnesium sulfate.[2][3]

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from diethyl ether to yield phenylphosphonic acid as a colorless solid.[2][3]

Experimental Protocol: Oxidation with Potassium Permanganate [4][5]

-

A solution of phenylphosphonous acid (1 g, 0.007 mole) is prepared in a mixture of acetone (B3395972) (10 mL) and water (10 mL).[4][5]

-

A solution of sodium hydroxide (B78521) (0.281 g, 0.007 mole) in water (10 mL) is added to the phosphonous acid solution until a pH of approximately 7 is reached.[4][5]

-

A solution of potassium permanganate (0.663 g, 0.007 mole) in water (10 mL) is added slowly to the vigorously stirred reaction mixture, maintaining a temperature of 20-25°C.[4][5]

-

After the addition is complete (approximately 5 minutes), the mixture is stirred for an additional 5 minutes at ambient temperature.[4][5]

-

The reaction is then acidified with concentrated hydrochloric acid to a pH of 1.[4][5]

-

A saturated sodium bisulfite solution is added to the reaction mixture to quench any excess permanganate, resulting in the formation of a precipitate.

-

The crude phenylphosphonic acid is isolated by filtration and purified by recrystallization.

Hydrolysis of Phenylphosphonic Dichloride

This method is a straightforward and often high-yielding route to phenylphosphonic acid, starting from its corresponding dichloride. The reaction is typically exothermic and requires careful control of the addition rate.

Experimental Protocol [2]

-

In a flask equipped with a stirrer and a dropping funnel, place a measured amount of water. To control the exothermic nature of the reaction, the flask can be cooled in an ice bath.[2]

-

Slowly add phenylphosphonic dichloride to the water with vigorous stirring. The reaction will produce HCl gas and should be performed in a well-ventilated fume hood.[2]

-

After the addition is complete, the mixture can be stirred at room temperature or gently heated under reflux for several hours to ensure complete hydrolysis.[2]

-

Upon cooling, the phenylphosphonic acid may crystallize out of the solution. If not, the water can be removed under reduced pressure to obtain the crude product.[2]

-

The crude product should be purified by recrystallization from water.[2]

Michaelis-Arbuzov Reaction and Subsequent Hydrolysis

This two-step approach first involves the formation of a dialkyl phenylphosphonate, which is then hydrolyzed to the desired phosphonic acid. This method is versatile for creating a carbon-phosphorus bond.

Step 1: Synthesis of Diethyl this compound (Michaelis-Arbuzov Reaction) [1]

-

Combine iodobenzene, triethyl phosphite, and a catalytic amount of a suitable metal salt (e.g., NiCl₂) in a reaction vessel under an inert atmosphere.[1]

-

Heat the mixture to drive the reaction to completion, monitoring its progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

After the reaction is complete, the crude diethyl this compound is purified, typically by vacuum distillation.[1]

Step 2: Hydrolysis of Diethyl this compound [1][6]

-

Reflux the purified diethyl this compound with concentrated hydrochloric acid for several hours.[1][6]

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, and the phenylphosphonic acid is isolated, often by crystallization, and then purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Synthesis Method | Key Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxidation | Phenylphosphinic Acid, Nitric Acid | 100 | Not specified | 40 | [3] |

| Oxidation | Phenylphosphonous Acid, KMnO₄ | 20-25 | ~0.2 | Not specified | [4][5] |

| Hydrolysis | Phenylphosphonic Dichloride, Water | Room Temp to Reflux | Several | High (not specified) | [2] |

| Michaelis-Arbuzov | Iodobenzene, Triethyl Phosphite | Elevated (not specified) | Not specified | Not specified | [1] |

| Hydrolysis of Ester | Diethyl this compound, Conc. HCl | Reflux | 10 | 85 | [7] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.

Caption: Core synthetic workflows for phenylphosphonic acid.

Caption: Step-by-step workflow for the oxidation method.

Caption: Logical flow of the two-step Michaelis-Arbuzov route.

References

Phenylphosphonate Derivatives: A Technical Guide to Functional Groups and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of phenylphosphonate derivatives, a class of organophosphorus compounds with significant and expanding applications in medicinal chemistry and materials science. This document details their core functional groups, synthesis methodologies, and their role as modulators of biological processes. Particular emphasis is placed on their therapeutic potential, with quantitative data on their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Core Concepts: The this compound Scaffold

This compound derivatives are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two other oxygen atoms (often as esters or a phosphonic acid), and single-bonded to a phenyl group.[1][2] This core structure, particularly the carbon-phosphorus (C-P) bond, imparts significant chemical stability compared to the phosphate (B84403) esters found in many biological molecules.[1] This stability makes them excellent candidates for enzyme inhibitors and therapeutic agents, as they can mimic natural phosphates while resisting enzymatic cleavage.[3]

The versatility of this compound derivatives arises from the ability to modify both the phenyl ring and the phosphonate (B1237965) group, leading to a vast library of compounds with diverse functional properties. Common derivatives include α-aminophosphonates, hydroxymethylene-(phosphinyl)phosphonates, and polyphosphonates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, with the Kabachnik-Fields reaction being a prominent route for the preparation of α-aminophosphonates.

The Kabachnik-Fields Reaction: A Three-Component Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).[4] This reaction is a cornerstone for the synthesis of α-aminophosphonates, which are structural analogs of α-amino acids and exhibit a wide range of biological activities.[5]

A general experimental workflow for the Kabachnik-Fields reaction is depicted below:

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

The cytotoxic effects of various this compound derivatives against different cancer cell lines have been evaluated, with IC50 values indicating their potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Polyhydroxyalkylphosphonate | (1S,2S)-16l | L1210 (Murine Leukemia) | 4 | [6] |

| Polyhydroxyalkylphosphonate | (1R,2S)-16l | L1210 (Murine Leukemia) | 7 | [6] |

| Polyhydroxyalkylphosphonate | (1S,2S)-16l | CEM (Human T-Lymphocyte) | 5 | [6] |

| Polyhydroxyalkylphosphonate | (1R,2S)-16l | CEM (Human T-Lymphocyte) | 6 | [6] |

| Polyhydroxyalkylphosphonate | (1S,2S)-16l | HeLa (Human Cervix Carcinoma) | 4 | [6] |

| Polyhydroxyalkylphosphonate | (1R,2S)-16l | HeLa (Human Cervix Carcinoma) | 5 | [6] |

Antiviral Activity

Acyclic nucleoside phosphonates, a class of compounds that can include a this compound moiety, are potent antiviral agents. Their efficacy is often enhanced through prodrug strategies to improve cell permeability.

| Compound | Virus | EC50 (µM) | Cell Line | Reference |

| (1S,2S)-16b | Influenza A H3N2 | 18 | MDCK | [6] |

| (1S,2S)-16k | Vesicular Stomatitis Virus | 9 | HeLa | [6] |

| (1S,2S)-16k | Respiratory Syncytial Virus | 12 | HeLa | [6] |

| (1R,2S)-16l | Herpes Simplex Virus-1 (HSV-1) | 2.9 | HEL | [6] |

| (1R,2S)-16l | Herpes Simplex Virus-2 (HSV-2) | 4 | HEL | [6] |

| (1R,2S)-16l | Feline Herpes Virus | 4 | CRFK | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

This protocol describes a typical Kabachnik-Fields reaction for the synthesis of an α-aminophosphonate.

Materials:

-

Diethyl phosphite

-

Catalyst (e.g., humic acid)[4]

-

Solvent (e.g., ethanol)[5]

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 mmol) and aniline (1 mmol) in ethanol.

-

Add diethyl phosphite (1.2 mmol) and the catalyst to the mixture.[5]

-

Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain the desired diethyl (phenyl(phenylamino)methyl)phosphonate.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

A generalized workflow for the MTT assay is presented below:

This compound Derivatives in Cellular Signaling

Organophosphorus compounds, including this compound derivatives, have been shown to modulate various cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a notable target.[10] The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is frequently implicated in cancer.[12]

The diagram below illustrates a simplified overview of the MAPK/ERK signaling pathway and potential points of inhibition by small molecules, a mechanism that can be targeted by this compound derivatives.

Conclusion

This compound derivatives represent a highly versatile and valuable class of compounds for drug discovery and development. Their inherent stability and ability to mimic natural phosphates make them potent enzyme inhibitors with demonstrated anticancer and antiviral activities. The synthetic accessibility, particularly through methods like the Kabachnik-Fields reaction, allows for the generation of diverse chemical libraries for screening. Future research in this area will likely focus on the development of more targeted derivatives with improved efficacy and reduced off-target effects, as well as further elucidation of their mechanisms of action in complex cellular signaling networks.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Phenylphosphonate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonate compounds, characterized by a phenyl group directly attached to a phosphorus atom, represent a versatile class of molecules with significant applications in medicinal chemistry and drug development. Their inherent stability, owing to the strong carbon-phosphorus bond, and their ability to mimic natural phosphates make them compelling candidates for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound compounds, detailing their molecular targets, impact on signaling pathways, and the experimental methodologies employed to elucidate their function.

The primary mechanism by which phenylphosphonates exert their biological effects is through enzyme inhibition. The tetrahedral geometry of the phosphonate (B1237965) group allows these compounds to act as transition-state analogues, mimicking the high-energy intermediate state of enzymatic reactions, particularly those involving phosphate (B84403) or carboxylate substrates.[1][2] This mimicry enables them to bind with high affinity to the active sites of various enzymes, leading to potent and often competitive inhibition.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound derivatives has been quantified against several key enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating their efficacy.

| Compound Class | Target Enzyme | Compound Name/Structure | IC50 | Ki | Inhibition Type | Reference(s) |

| Arylphosphonates | Protein-Tyrosine Phosphatase 1B (PTP1B) | (Naphth-2-yl)difluoromethylphosphonic acid | 40-50 µM | - | Competitive | [3][4] |

| Arylphosphonates | Protein-Tyrosine Phosphatase 1B (PTP1B) | (Napthy-1-yl)difluoromethylphosphonic acid | 40-50 µM | - | - | [3][4] |

| Phenylphosphonates | Serine/Threonine Phosphatase PP-2A | (Naphth-2-yl)difluoromethylphosphonic acid | 45-50 µM | - | - | [3][4] |

| Phenylphosphonates | Serine/Threonine Phosphatase PP-2A | (Napthy-1-yl)difluoromethylphosphonic acid | 45-50 µM | - | - | [3][4] |

| Phosphonates | Ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) | Compound 27 (quinazoline derivative) | 1.2 nM (pH 7.5) | - | - | [5][6] |

| Phenylalanine Analogues | Phenylalanine Ammonia-Lyase (PAL) | 2-Aminoindan-2-phosphonic acid (AIP) | - | 7 ± 2 nM | Competitive, Slow-binding | [7] |

| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Zoledronate | - | - | - | [8] |

| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Risedronate | 300 nM | - | - | [8] |

Signaling Pathways Modulated by this compound Compounds

By inhibiting key enzymes, this compound compounds can significantly modulate intracellular signaling pathways, making them attractive therapeutic agents for a variety of diseases, including metabolic disorders and cancer.

Insulin (B600854) Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway.[9] By dephosphorylating the insulin receptor (IR) and its downstream substrates, PTP1B attenuates the insulin signal. This compound-based inhibitors of PTP1B can block this dephosphorylation, thereby enhancing and prolonging insulin signaling, which is a key therapeutic strategy for type 2 diabetes.[9][10]

Leptin Signaling Pathway

Similar to its role in insulin signaling, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor complex.[9][11] Inhibition of PTP1B by this compound compounds can therefore enhance leptin sensitivity, which has therapeutic implications for obesity.[12]

Experimental Protocols

The characterization of this compound compounds requires robust and well-defined experimental protocols. The following sections detail common assays used to assess their biological activity.

PTP1B Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B using a chromogenic substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

This compound test compound

-

Control inhibitor (e.g., Suramin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute recombinant human PTP1B to the desired concentration (e.g., 0.5 µg/mL) in ice-cold Assay Buffer.

-

Prepare a stock solution of pNPP (e.g., 100 mM) in Assay Buffer and dilute to the final working concentration (e.g., 2 mM) just before use.

-

Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

-

-

Assay:

-

Add 10 µL of the serially diluted test compound or control inhibitor to the wells of a 96-well microplate. Include wells with buffer/solvent for the no-inhibitor control.

-

Add 80 µL of the diluted PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Correct for background absorbance by subtracting the reading of a blank well (Assay Buffer and pNPP, no enzyme).

-

Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation.[13][14]

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the culture medium background.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental and Synthetic Workflows

The discovery and development of this compound inhibitors involve a systematic workflow, from initial screening to synthesis and characterization.

General Workflow for Enzyme Inhibitor Screening

A typical workflow for identifying and characterizing enzyme inhibitors from a library of compounds, including phenylphosphonates, is depicted below.

References

- 1. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. benchchem.com [benchchem.com]

- 8. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitor Screening and Design [creative-enzymes.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]

- 13. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Phenylphosphonate Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylphosphonate Metal-Organic Frameworks

This compound metal-organic frameworks (MOFs) are a subclass of coordination polymers constructed from metal ions or clusters linked together by phenylphosphonic acid or its derivatives. These materials have garnered significant attention due to their exceptional thermal and chemical stability, which often surpasses that of their carboxylate-based counterparts. The enhanced stability arises from the stronger coordination bonds formed between the phosphonate (B1237965) groups and the metal centers.[1][2] This robustness, combined with the inherent porosity and tunable nature of MOFs, makes this compound MOFs highly promising for a wide range of applications, including catalysis, gas storage and separation, and particularly in the field of drug delivery.[3][4]

The structure of this compound MOFs can be systematically modified through the principles of isoreticular chemistry, allowing for the precise tuning of pore size, surface area, and functionality to suit specific applications.[5] The inherent proton conductivity of some phosphonate-based MOFs, facilitated by the phosphonic acid groups and guest water molecules, also opens up possibilities for their use in electrochemical devices.[6][7][8] For drug development professionals, the high loading capacities, potential for controlled and targeted drug release, and the biocompatibility of certain this compound MOFs present a versatile platform for advanced therapeutic systems.[9][10][11]

Synthesis and Characterization

The synthesis of this compound MOFs is most commonly achieved through solvothermal or hydrothermal methods.[5][12][13] These techniques involve heating a mixture of the metal precursor and the phenylphosphonic acid linker in a suitable solvent within a sealed vessel. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the resulting crystal structure, morphology, and porosity of the MOF.[12]

Experimental Protocols

Solvothermal Synthesis of a Zirconium-Phenylphosphonate MOF (UiO-66 analogue)

This protocol describes a general method for the synthesis of a zirconium-based this compound MOF, analogous to the well-known UiO-66 structure.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Phenylphosphonic acid

-

N,N-Dimethylformamide (DMF)

-

Formic acid (modulator)

-

Chloroform

Equipment:

-

20 mL scintillation vials or Teflon-lined autoclave

-

Analytical balance

-

Sonicator

-

Oven

-

Centrifuge

Procedure:

-

In a 20 mL scintillation vial, dissolve zirconium(IV) chloride and phenylphosphonic acid in N,N-dimethylformamide (DMF).

-

Add a modulator, such as formic acid, to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

-

Sonicate the mixture for approximately 20-30 minutes until a homogeneous solution is obtained.[12]

-

Seal the vial tightly and place it in a preheated oven at 120-140°C for 24-48 hours.[5][12]

-

After the reaction is complete, allow the vial to cool down to room temperature. A white crystalline powder should be visible.

-

Collect the solid product by centrifugation.

-

Wash the product repeatedly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Activate the MOF by solvent exchange with a low-boiling-point solvent like chloroform, followed by heating under vacuum to remove the solvent and open up the porous framework.

Characterization Techniques

The synthesized this compound MOFs are typically characterized using a suite of analytical techniques to determine their structure, porosity, thermal stability, and morphology.

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known structures.[8][14]

-

Thermogravimetric Analysis (TGA): This technique is employed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[15][16] TGA can also provide information about the removal of solvent molecules during the activation process.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology and particle size of the MOF.

-

Gas Sorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the MOF.[17][18][19][20]

Quantitative Data of this compound MOFs

The following tables summarize key quantitative data for several representative this compound MOFs, allowing for a comparative analysis of their properties.

| MOF Name/Composition | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

| Zr-PPA MOF | Zr⁴⁺ | Phenylphosphonic acid | ~1000 | - | [6] |

| GTUB-4 | Ni²⁺/Cu²⁺ | 5,10,15,20-tetrakis[p-phenylphosphonic acid] porphyrin | 1102 | - | [7] |

| [Co₂(H₄-MTPPA)] | Co²⁺ | Tetraphenylmethane tetrakis-4-phosphonic acid | 1034 | - | [2] |

| ICR-12 | Fe³⁺ | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | - | - | [5] |

| ICR-13 | Fe³⁺ | 1,4-benzenediphosphonic acid | - | - | [5] |

| Ti(O₃PC₆H₅)₂ | Ti⁴⁺ | Phenylphosphonic acid | 264 | - | [21] |

| MOF Name/Composition | Thermal Decomposition Temperature (°C) | Ref. |

| GTUB-4 | Stable up to 400 | [7] |

| [Co₂(H₄-MTPPA)] | Stable up to 500 | [2] |

| General this compound MOFs | Often > 350 | [22] |

Applications in Drug Development

This compound MOFs offer a promising platform for drug delivery due to their high porosity, tunable functionality, and enhanced stability. Their ability to encapsulate therapeutic agents and release them in a controlled manner is of significant interest to drug development professionals.

Drug Loading and Release

Drugs can be loaded into this compound MOFs through various methods, including simple immersion in a drug solution, where the drug molecules diffuse into the pores of the MOF. The loading capacity is influenced by the pore volume and the interactions between the drug and the framework.

The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of tumor tissues can lead to the degradation of the MOF structure and the subsequent release of the anticancer drug.[23]

Quantitative Data for Drug Delivery Applications

| MOF System | Drug | Drug Loading Capacity | Release Profile | Ref. |

| UiO-66 (Carboxylate Analogue) | Doxorubicin | 450 mg/g | pH-responsive | [24] |

| UiO-66 (Carboxylate Analogue) | Ibuprofen | 67 mg/g | Sustained release | [24] |

| MIL-101(Cr) (Carboxylate Analogue) | Ibuprofen | 1.4 g/g | - | [10] |

| MIL-88B (Fe) (Carboxylate Analogue) | Ibuprofen | 194.6 mg/g | Controlled release | [24] |

| ZIF-8 (Imidazole Analogue) | Doxorubicin | - | pH-responsive | [10] |

Note: While extensive quantitative data for drug loading in this compound MOFs is still emerging, the data from analogous carboxylate and imidazolate-based MOFs demonstrate the high loading capacities achievable with these porous materials.

Biocompatibility

The biocompatibility of MOFs is a critical factor for their application in drug delivery. The toxicity of a MOF is influenced by the nature of both the metal ions and the organic linkers.[9][25] Zirconium-based MOFs, for example, are generally considered to have low toxicity.[26] In vitro and in vivo studies are essential to evaluate the biocompatibility and biodegradability of any new this compound MOF intended for biomedical applications.[9][27]

Visualizations of Key Concepts

To better illustrate the fundamental principles and processes associated with this compound MOFs, the following diagrams are provided in the DOT language for use with Graphviz.

Isoreticular Synthesis Workflow

Caption: Workflow of isoreticular synthesis for tuning MOF properties.

Proton Conduction Mechanism

Caption: Grotthuss-like proton hopping mechanism in a phosphonate MOF.

Drug Delivery and Release Mechanism

Caption: pH-responsive drug delivery mechanism of a this compound MOF.

References

- 1. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-rad.com [sci-rad.com]

- 3. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal–Organic Frameworks-Based Microrockets for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iptek.its.ac.id [iptek.its.ac.id]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the Experimental Minimal Formula of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.novomof.com [blog.novomof.com]

- 12. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. osti.gov [osti.gov]

- 21. Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. DOT Language | Graphviz [graphviz.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01044A [pubs.rsc.org]

- 26. Design of a Functionalized Metal–Organic Framework System for Enhanced Targeted Delivery to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Phenylphosphonates: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylphosphonates and their derivatives have emerged as indispensable tools in organic synthesis, offering a gateway to a diverse array of molecular architectures. Their unique chemical properties, characterized by the stable carbon-phosphorus bond, make them valuable precursors in the construction of complex molecules, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and application of phenylphosphonates, with a focus on key reactions, detailed experimental protocols, and quantitative data to aid researchers in their practical applications.

The Synthetic Utility of Phenylphosphonates

Phenylphosphonates serve as key building blocks in several cornerstone reactions of organic synthesis, enabling the formation of carbon-carbon and carbon-phosphorus bonds with high efficiency and stereocontrol. Their applications are particularly prominent in the synthesis of olefins, bioactive molecules, and functionalized materials.

Key Synthetic Transformations Involving Phenylphosphonates

This section details the mechanisms and practical execution of the most important reactions utilizing phenylphosphonate precursors.

The Michaelis-Arbuzov Reaction: A Gateway to Phenylphosphonates

The Michaelis-Arbuzov reaction is a fundamental method for the formation of the C-P bond, and it is the most common route for the synthesis of dialkyl phenylphosphonates. The reaction involves the treatment of a trialkyl phosphite (B83602) with an aryl halide, typically in the presence of a nickel or palladium catalyst, or under thermal conditions.[1][2]

Reaction Workflow:

Experimental Protocol: Synthesis of Diethyl this compound

-

Materials: Phenyl bromide (1.0 equiv), triethyl phosphite (1.2 equiv), nickel(II) chloride (0.1 equiv), acetonitrile (B52724) (solvent).

-

Procedure: To a solution of phenyl bromide in acetonitrile, add triethyl phosphite and nickel(II) chloride. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation or column chromatography to yield diethyl this compound.[1]

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenyl bromide, Triethyl phosphite | NiCl2, reflux | Diethyl this compound | 70-85 | [1] |

| Iodobenzene (B50100), Triethyl phosphite | Pd(OAc)2/dppf, 110 °C | Diethyl this compound | 92 | [3] |

| Benzyl bromide, Triethyl phosphite | Neat, 150-160 °C | Diethyl benzylphosphonate | High | [3] |

| Benzyl bromide, Triethyl phosphite | ZnBr2, room temperature | Diethyl benzylphosphonate | 95 | [3] |

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions.[4] It is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes with high stereoselectivity.[4] The phosphonate carbanion is generated by treating the this compound precursor with a base.

Reaction Mechanism:

Experimental Protocol: Synthesis of (E)-Stilbene

-

Materials: Diethyl benzylphosphonate (1.0 equiv), benzaldehyde (B42025) (1.0 equiv), sodium hydride (1.1 equiv), anhydrous THF.

-

Procedure: To a suspension of sodium hydride in anhydrous THF at 0 °C, a solution of diethyl benzylphosphonate in THF is added dropwise. The mixture is stirred for 30 minutes, after which a solution of benzaldehyde in THF is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (E)-stilbene.[4]

| Phosphonate | Carbonyl Compound | Base/Conditions | Product | E/Z Ratio | Yield (%) | Reference |

| Diethyl benzylphosphonate | Benzaldehyde | NaH, THF, rt | (E)-Stilbene | >95:5 | 85-95 | [4] |

| Triethyl phosphonoacetate | Cyclohexanone | NaH, DME, reflux | Ethyl cyclohexylideneacetate | - | 88 | [5] |

| Still-Gennari Reagent | Benzaldehyde | KHMDS, 18-crown-6, THF, -78 °C | (Z)-Methyl cinnamate | >98:2 | 95 | [4] |

| Masamune-Roush Conditions | Benzaldehyde | LiCl, DBU, CH3CN, rt | (E)-Methyl cinnamate | >95:5 | 90 | [6] |

The Hirao Reaction: Palladium-Catalyzed C-P Cross-Coupling

The Hirao reaction provides a direct method for the synthesis of arylphosphonates through the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides.[6] This reaction has a broad substrate scope and is tolerant of various functional groups.

Reaction Mechanism:

Experimental Protocol: Synthesis of Diethyl this compound

-

Materials: Iodobenzene (1.0 equiv), diethyl phosphite (1.2 equiv), Pd(OAc)2 (0.02 equiv), dppf (0.04 equiv), triethylamine (B128534) (2.0 equiv), anhydrous DMF.

-

Procedure: To a solution of iodobenzene and diethyl phosphite in anhydrous DMF are added Pd(OAc)2, dppf, and triethylamine. The mixture is heated to 110 °C under an inert atmosphere and stirred until the reaction is complete (monitored by GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.[3]

| Aryl Halide | Phosphite | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Iodobenzene | Diethyl phosphite | Pd(OAc)2/dppf/Et3N | Diethyl this compound | 92 | [3] |

| 4-Bromoanisole | Diethyl phosphite | Pd(PPh3)4/Et3N | Diethyl (4-methoxyphenyl)phosphonate | 85 | [6] |

| 2-Chloropyridine | Diethyl phosphite | Pd(OAc)2/dppf/Et3N | Diethyl pyridin-2-ylphosphonate | 75 | [3] |

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to afford α-aminophosphonates.[7] These products are important as they are structural analogs of α-amino acids and often exhibit interesting biological activities.

Reaction Workflow:

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

-

Materials: Benzaldehyde (1.0 equiv), aniline (B41778) (1.0 equiv), diethyl phosphite (1.0 equiv), catalyst (e.g., Lewis acid, optional), solvent (e.g., toluene (B28343) or solvent-free).

-

Procedure: A mixture of benzaldehyde, aniline, and diethyl phosphite is stirred at room temperature or heated, with or without a catalyst. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.[7]

| Carbonyl | Amine | Phosphite | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | Diethyl phosphite | Neat, 50 °C | Diethyl (phenyl(phenylamino)methyl)phosphonate | 92 | [7] |

| 4-Cl-Benzaldehyde | Aniline | Diethyl phosphite | Montmorillonite K-10, solvent-free, 80 °C | Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | 95 | [8] |

| Cyclohexanone | Aniline | Diethyl phosphite | TiCl4, CH2Cl2, rt | Diethyl (1-phenylaminocyclohexyl)phosphonate | 85 | [9] |

Phenylphosphonates in Drug Discovery and Development

The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[10] Its tetrahedral geometry and negative charge at physiological pH allow it to interact with the active sites of enzymes that process phosphate-containing substrates. The key advantage of the phosphonate group is its resistance to enzymatic hydrolysis due to the stable P-C bond, leading to inhibitors with improved metabolic stability.[10]

Enzyme Inhibition by this compound Analogs:

This compound-containing molecules often act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding.[10]

Spectroscopic Data of a Key this compound Precursor

Diethyl this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.78-7.71 (m, 2H, Ar-H), 7.52-7.40 (m, 3H, Ar-H), 4.15-4.05 (m, 4H, OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, OCH₂CH₃).[11]

-

¹³C NMR (CDCl₃, 100 MHz): δ 132.3 (d, J=10.2 Hz), 131.8 (d, J=2.8 Hz), 128.5 (d, J=15.1 Hz), 128.4 (d, J=188.9 Hz), 62.1 (d, J=5.5 Hz), 16.3 (d, J=6.4 Hz).

-

³¹P NMR (CDCl₃, 162 MHz): δ 19.2.[11]

-

IR (neat, cm⁻¹): 3059, 2984, 1440, 1255 (P=O), 1163, 1025 (P-O-C), 965, 745, 692.[12]

-

MS (EI): m/z (%) 214 (M⁺, 100), 186, 158, 141, 115, 77.[12]

Conclusion

Phenylphosphonates are remarkably versatile precursors in organic synthesis, providing access to a wide range of valuable compounds. The Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Hirao, and Kabachnik-Fields reactions represent a powerful toolkit for the synthetic chemist, enabling the construction of complex molecules with applications spanning from pharmaceuticals to materials science. A thorough understanding of the reaction mechanisms, experimental conditions, and scope of these transformations is crucial for the successful design and execution of synthetic strategies involving this compound building blocks. This guide provides a foundational resource for researchers to explore and exploit the rich chemistry of these important organophosphorus compounds.

References

- 1. Michaelis-Arbuzov_reaction [chemeurope.com]

- 2. Rational Design, Synthesis and Evaluation of First Generation Inhibitors of the Giardia lamblia Fructose-1,6-biphosphate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Hirao coupling - Wikipedia [en.wikipedia.org]

- 7. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Kabachnik-Fields Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Carbon-Phosphorus Bond: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The carbon-phosphorus (C-P) bond is a cornerstone of modern organophosphorus chemistry, underpinning the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Organophosphorus compounds are integral to the development of pharmaceuticals, including antiviral agents and anticancer drugs.[2][3] This technical guide provides an in-depth exploration of the reactivity of the C-P bond, focusing on key synthetic methodologies, quantitative data analysis, and the influence of these compounds on biological signaling pathways.

Fundamental Properties of the Carbon-Phosphorus Bond

The reactivity of the C-P bond is governed by the unique electronic properties of the phosphorus atom, including its ability to exist in multiple oxidation states and to form stable pentavalent structures. The bond dissociation energy (BDE) of a C-P bond is a key determinant of its stability and reactivity. While a comprehensive experimental database is still evolving, computational studies provide valuable insights into these energies.

| Bond Type | Compound Example | Bond Dissociation Energy (kcal/mol) |

| H₃C-P H₂ | Methylphosphine | ~70 |

| (CH₃)₃C-P (CH₃)₂ | tert-Butyl(dimethyl)phosphine | ~67 |

| Ph-P H₂ | Phenylphosphine | ~79 |

| H₃C-P (O)(OH)₂ | Methylphosphonic acid | Not readily available |

| Ph-P (O)(OEt)₂ | Diethyl phenylphosphonate | Not readily available |

| Note: Bond dissociation energies can vary significantly based on the molecular structure and the computational method used. The values presented are approximate and intended for comparative purposes.[1][4] |

Key Synthetic Reactions for C-P Bond Formation

Several seminal reactions form the foundation of C-P bond synthesis. This section details the experimental protocols for three of the most powerful and widely utilized methods: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Michaelis-Arbuzov reaction.

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.[6]

1. Preparation of the Phosphonium (B103445) Salt (Benzyltriphenylphosphonium chloride):

-

Combine triphenylphosphine (B44618) and benzyl (B1604629) chloride in a suitable solvent such as toluene.[7]

-

Reflux the mixture for several hours to facilitate the SN2 reaction, leading to the formation of the phosphonium salt.[8][9]

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like ether to remove any unreacted starting materials.[7]

-

Dry the salt under vacuum.

2. Generation of the Ylide and Reaction with an Aldehyde:

-

In a large test tube, dissolve approximately 0.300 g of 9-anthraldehyde (B167246) in dichloromethane.[10]

-

Add 0.480 g of benzyltriphenylphosphonium (B107652) chloride to the solution.[10]

-

To this mixture, add a strong base such as sodium hydroxide (B78521) solution and stir vigorously to form the ylide.[10]

-

The reaction mixture will typically change color upon formation of the ylide. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[11]

3. Work-up and Purification:

-

Quench the reaction by adding water and extract the product with dichloromethane.[10]

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and evaporate the solvent.

-

The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct.[11]

-

Purify the alkene by recrystallization from a suitable solvent, such as 1-propanol.[10]

Table 2: Representative Yields and Stereoselectivity in the Wittig Reaction

| Aldehyde/Ketone | Ylide | Conditions | Yield (%) | E:Z Ratio |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Aqueous NaHCO₃, 1 hr | 46.5-87.0 | 95.5:4.5 |

| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Aqueous NaHCO₃, 1 hr | 54.9-87.0 | 99.8:0.2 |

| 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Aqueous NaHCO₃, 1 hr | 55.8-90.5 | 93.1:6.9 |

| Benzaldehyde | (Cyanomethylene)triphenylphosphorane | Aqueous NaHCO₃, 1 hr | 56.9-86.1 | 58.8:41.2 |

| 2-Methoxyisoindoline-1,3-dione | Resonance-stabilized alkylidenephosphoranes | Toluene, reflux, ~25 hr | 58-63 | E-isomer sole product |

| 2-Methoxyisoindoline-1,3-dione | Resonance-stabilized alkylidenephosphoranes | DMSO, microwave, 8-12 min | >82 | E-isomer sole product |

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. This method offers several advantages, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct.[14][15] The HWE reaction generally favors the formation of (E)-alkenes.[3][15]

1. Preparation of the Phosphonate (B1237965) Reagent:

-

Phosphonates are typically prepared via the Michaelis-Arbuzov reaction (see section 2.3) by reacting a trialkylphosphite with an appropriate alkyl halide.[14]

2. Generation of the Phosphonate Carbanion and Olefination:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate reagent.

-

Dissolve the phosphonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise to generate the phosphonate carbanion.[3]

-

After stirring for a short period, add the aldehyde or ketone substrate dropwise.

-

Allow the reaction to proceed at the low temperature or warm to room temperature, monitoring its progress by TLC.

3. Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 3: Influence of Base and Substrate on HWE Reaction Yield and Stereoselectivity

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

| Ethyl (diarylphosphono)acetate | Benzaldehyde | NaH | THF | 0 | - | 97:3 |

| Ethyl 2-(diarylphosphono)propionate | Various aldehydes | - | - | - | - | 95:5 - 99:1 |

| Ethyl 2-(diarylphosphono)-3-methylbutanoate | Octyl aldehyde | NaH | THF | 0 | 91 | 94:6 |

| Dimethyl phosphonate derivative | (-)-Bafilomycin A1 intermediate | - | - | - | - | (Z,E:E,E) 2:1 |

| Diisopropyl phosphonate derivative | (-)-Bafilomycin A1 intermediate | - | - | - | - | (Z,E:E,E) 95:5 |

Note: This table presents a selection of data to illustrate trends. Yields and selectivities are highly substrate and condition dependent.[14]

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a C-P bond, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate.[16][17] This reaction is crucial for preparing the phosphonate reagents used in the HWE reaction.[18]

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine the trialkyl phosphite and the alkyl halide. The reaction can often be performed neat.[16]

-

The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[19]

2. Reaction Execution:

-

Heat the reaction mixture. The required temperature can vary significantly depending on the reactivity of the substrates.[16]

-

The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide to form a phosphonium salt intermediate, which then undergoes a second SN2 reaction where the displaced halide attacks an alkyl group on the phosphorus, yielding the final phosphonate and a new alkyl halide.[16][17]

3. Work-up and Purification:

-

After the reaction is complete (monitored by techniques such as ³¹P NMR), the product can be purified by distillation under reduced pressure to remove the volatile alkyl halide byproduct and any unreacted starting materials.[14]

Table 4: Reactivity and Conditions in the Michaelis-Arbuzov Reaction

| Phosphorus Reactant | Alkyl Halide Reactivity | General Conditions | Notes |

| Trialkyl Phosphites | Primary > Secondary > Tertiary | Heating, often neat | Electron-donating groups on the phosphite accelerate the reaction.[16][19] |

| Phosphonites | Primary > Secondary > Tertiary | Heating, often neat | More reactive than phosphites.[16] |

| Phosphinites | Primary > Secondary > Tertiary | Heating, often neat | Most reactive of the common phosphorus(III) esters.[16] |

| Silyl Phosphites | RCl > RBr > RI | Milder conditions than alkyl phosphites | Reactivity order of alkyl halides is reversed.[20] |

Visualization of Key Pathways and Workflows

Signaling Pathway: Organophosphorus Compound-Induced MAPK/ERK Activation

Organophosphorus compounds can induce cellular responses, including apoptosis and oxidative stress, through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the ERK pathway.[21][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Bond Energies [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0675130A2 - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciepub.com [sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 17. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 18. Arbuzov Reaction [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Phenylphosphonate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonate compounds, characterized by a phenyl group directly attached to a phosphorus atom, represent a cornerstone in the field of organophosphorus chemistry. Their unique physicochemical properties, including the hydrolytic stability of the carbon-phosphorus (C-P) bond and the ability of the phosphonate (B1237965) group to act as a phosphate (B84403) mimic, have positioned them as indispensable tools in medicinal chemistry, materials science, and organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of this compound compounds, detailing seminal synthetic methodologies, key experimental protocols, and their evolution into critical components of modern drug discovery.

Early Discovery and the Dawn of Phosphonate Chemistry

The journey into the world of phosphonates began in the late 19th century. While the synthesis of bisphosphonates can be traced back to 1897 by Von Baeyer and Hofmann, the foundational reaction for the creation of the C-P bond in many phosphonates, the Michaelis-Arbuzov reaction, was discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov.[1][2][3][4] This reaction, involving the treatment of a trialkyl phosphite (B83602) with an alkyl halide, laid the groundwork for the synthesis of a vast array of phosphonate esters.[1][3][4][5] Early work by Michaelis and his student, Adolph Schall, in 1898, also led to the synthesis of organophosphonate inhibitors of cholinesterase, highlighting the early recognition of the biological potential of this class of compounds.[6]

Foundational Synthetic Methodologies

The synthesis of this compound compounds has evolved significantly since its inception. Several key methodologies have been developed, each with its own advantages and applications.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction remains a fundamental and widely used method for the formation of the C-P bond in phenylphosphonates. The reaction typically involves the reaction of a trialkyl phosphite with a phenyl halide, often catalyzed by a metal salt like nickel chloride, to produce a dialkyl this compound.[1][3][4]

Logical Relationship of the Michaelis-Arbuzov Reaction:

Caption: Logical flow of the Michaelis-Arbuzov reaction for this compound synthesis.

Hydrolysis of Phenylphosphonic Dichloride

Another common route to phenylphosphonic acid involves the hydrolysis of phenylphosphonic dichloride. This method is often a final step in a multi-step synthesis where the dichloride is prepared first.

Oxidation of Phenylphosphinic Acid

Phenylphosphonic acid can also be synthesized through the oxidation of phenylphosphinic acid using various oxidizing agents.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound compounds.

Synthesis of Diethyl this compound via Michaelis-Arbuzov Reaction

Objective: To synthesize diethyl this compound from triethyl phosphite and benzoyl chloride.[7]

Materials:

-

Triethyl phosphite

-

Benzoyl chloride

-

Silica (B1680970) gel (300-400 mesh)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

25 mL flask

Procedure:

-

Charge a dried 25 mL flask with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Purify the crude product by column chromatography over silica gel (300-400 mesh) using dichloromethane as the eluent to obtain analytically pure diethyl this compound.[7]

Synthesis of Calcium this compound

Objective: To prepare layered calcium this compound.[8]

Materials:

-

Phenylphosphonic acid

-

Concentrated aqueous ammonia (B1221849) solution

-

Calcium chloride (CaCl₂) solution

-

Distilled water

Procedure:

-

Dissolve phenylphosphonic acid (7.9 g, 5 x 10⁻² mol) in 100 mL of distilled water.

-

Adjust the pH of the solution to 9 by adding concentrated aqueous ammonia solution.

-

Add 50 mL of CaCl₂ solution (5.5 g, 5 x 10⁻² mol) to the phenylphosphonic acid solution. The addition can be done at once, drop-wise, or in portions to control particle size.

-

A white precipitate of calcium this compound will form immediately.

-

Dilute the reaction mixture with 50 mL of distilled water and stir for 30 minutes.

-

Collect the precipitate by filtration, wash with distilled water, and dry.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various this compound compounds.

Table 1: Synthesis of Dialkyl Phenylphosphonates by Alkylation of Phenylphosphonic Monoesters [9]

| Entry | Monoester | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Monobutyl | BuBr | Triethylamine | None | 85 | 0.5 (MW) | 80 |

| 2 | Monobutyl | BuBr | K₂CO₃/TEBAC | Acetonitrile | 85 | 0.5 (MW) | 58-76 |

| 3 | Monoethyl | EtI | Triethylamine | None | 85 | 0.5 (MW) | 92 |

| 4 | Monoethyl | EtI | K₂CO₃/TEBAC | Acetonitrile | 85 | 0.5 (MW) | 58-76 |

| 5 | Monooctyl | OctBr | Triethylamine | None | 85 | 0.5 (MW) | 72 |

| 6 | Monooctyl | OctBr | K₂CO₃/TEBAC | Acetonitrile | 85 | 0.5 (MW) | 58-76 |

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) by Aryl-Containing Phosphonates [10][11]

| Compound | Structure | IC₅₀ (µM) |

| (Naphth-2-yl)difluoromethylphosphonic acid | N/A | 40-50 |

| (Naphth-1-yl)difluoromethylphosphonic acid | N/A | 40-50 |

Phenylphosphonates in Drug Development: Targeting Signaling Pathways

The stability of the C-P bond and the ability of the phosphonate group to mimic the transition state of phosphate hydrolysis make phenylphosphonates and their derivatives potent enzyme inhibitors.[12] This has led to their extensive investigation in drug development, particularly in targeting key signaling pathways implicated in various diseases.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Nitrogen-containing bisphosphonates, which can be considered derivatives of phosphonic acids, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[13][14] This pathway is crucial for the synthesis of cholesterol and isoprenoids necessary for post-translational modification of small GTPases involved in cell signaling. Inhibition of FPPS disrupts these processes, leading to the therapeutic effects of these drugs in bone resorption disorders and their potential as anticancer agents.[13][14]

Signaling Pathway of FPPS Inhibition:

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by this compound derivatives disrupts the mevalonate pathway and downstream signaling.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in diseases such as cancer and diabetes. Aryl-containing phosphonates have been identified as potent inhibitors of PTPs, such as PTP-1B.[10][11] These compounds act as phosphotyrosine mimics, binding to the active site of the phosphatase and preventing the dephosphorylation of its substrates.

Modulation of MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathways are central to cell proliferation, survival, and differentiation, and are frequently dysregulated in cancer.[15][16][17][18] While direct targeting of these pathways by simple phenylphosphonates is less documented, the development of more complex phosphonate-containing molecules as inhibitors of kinases within these cascades is an active area of research. The ability of the phosphonate group to interact with ATP-binding sites makes it a valuable pharmacophore in the design of kinase inhibitors.

Experimental Workflows

General Workflow for Synthesis and Purification of this compound Esters

Caption: A typical experimental workflow for the synthesis and purification of this compound esters.

Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory activity of a this compound compound against a target enzyme.

Conclusion

From their initial discovery in the late 19th century to their current prominence in diverse scientific fields, this compound compounds have demonstrated remarkable versatility. The foundational synthetic methods, particularly the Michaelis-Arbuzov reaction, have provided chemists with a robust toolkit for the creation of a vast library of these molecules. For researchers and professionals in drug development, the ability of phenylphosphonates to act as stable mimics of phosphates has unlocked numerous opportunities for the design of potent and selective enzyme inhibitors. As our understanding of cellular signaling pathways continues to deepen, the rational design of novel this compound-based therapeutics holds immense promise for addressing a wide range of human diseases.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Sonochemistry and Biocatalysis: Two-Step Green Asymmetric Synthesis of Optically Active Dialkyl(4-(hydroxyalkyl)phenyl)phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Pharmacists Adolf Schall and Ernst Ratzlaff and the synthesis of tabun-like compounds: a brief history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DIETHYL this compound | 1754-49-0 [chemicalbook.com]

- 8. BJNANO - Layered calcium this compound: a hybrid material for a new generation of nanofillers [beilstein-journals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Michaelis-Arbuzov Phosphonate Synthesis [ouci.dntb.gov.ua]

- 13. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 14. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnc.ir [ijnc.ir]

- 16. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy | Bentham Science [eurekaselect.com]

Theoretical Deep Dive into the Electronic Structure of Phenylphosphonates: A Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the theoretical methods used to study the electronic structure of phenylphosphonates, a class of organophosphorus compounds with significant applications in medicinal chemistry and materials science. Targeting researchers, scientists, and drug development professionals, this document details the computational protocols, presents key electronic property data, and visualizes the theoretical workflows. The electronic properties of phenylphosphonates are primarily governed by the interaction between the phenyl ring's π-system and the phosphonate (B1237965) group. Understanding these properties through computational chemistry is crucial for designing molecules with tailored reactivity, stability, and biological activity. This guide focuses on the application of Density Functional Theory (DFT) to elucidate these characteristics.

Introduction

Phenylphosphonates are analogues of naturally occurring α-amino acids and are known to exhibit a wide range of biological activities, including as enzyme inhibitors, antibacterial agents, and anticancer therapeutics.[1] Their function is intrinsically linked to their electronic structure—the arrangement and energies of their frontier molecular orbitals, charge distribution, and electrostatic potential. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting and understanding these properties.[1][2]

This guide will detail the standard computational methodologies for analyzing phenylphosphonates, present illustrative data on how substituents on the phenyl ring modulate electronic properties, and provide clear visualizations of the analytical workflow.

Computational Methodology: A Detailed Protocol

The primary tool for investigating the electronic structure of phenylphosphonates is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.[2]

Protocol for Electronic Structure Calculation:

-

Structure Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Functional: A hybrid exchange-correlation functional is typically used. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a common and robust choice for such systems.[2][3] For studies involving hydrogen bonding or weaker interactions, functionals like M06-2X may provide better results.[4]

-

Basis Set: A Pople-style split-valence basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is standard.[1][2][5] The inclusion of polarization functions (d,p) is critical for accurately describing the bonding around the phosphorus atom. Diffuse functions (++) are added for calculations where anions or weak interactions are important.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties. This includes:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[3][6]

-

Population Analysis: To understand the charge distribution, a population analysis is conducted. Common methods include Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO analysis is often preferred as it provides a more intuitive chemical picture of bonding and lone pairs and is generally less sensitive to the choice of basis set.

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7]

-

-

Data Presentation: Substituent Effects on Electronic Properties

The electronic properties of diethyl phenylphosphonate can be systematically tuned by introducing substituents at the para position of the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the frontier molecular orbitals.

The following table presents illustrative quantitative data for a series of para-substituted diethyl phenylphosphonates, calculated using the DFT protocol described above (B3LYP/6-311++G(d,p)). This data demonstrates the expected trends based on studies of similar substituted aromatic systems.[8]

| Substituent (X) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Charge on P atom (NBO) |

| -NO₂ (Nitro) | 0.78 | -7.15 | -3.50 | 3.65 | 5.10 | +1.48 |

| -CN (Cyano) | 0.66 | -7.08 | -3.35 | 3.73 | 4.85 | +1.46 |

| -Cl (Chloro) | 0.23 | -6.85 | -2.90 | 3.95 | 2.50 | +1.44 |

| -H (Unsubstituted) | 0.00 | -6.70 | -2.75 | 3.95 | 1.95 | +1.42 |

| -CH₃ (Methyl) | -0.17 | -6.55 | -2.68 | 3.87 | 2.15 | +1.41 |